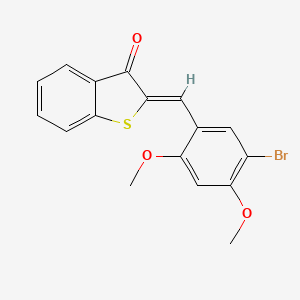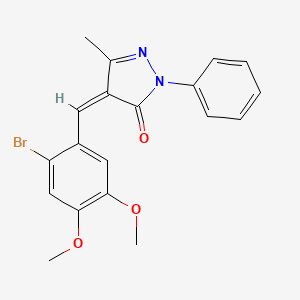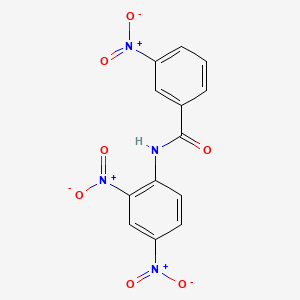![molecular formula C24H23FN2O2 B11698474 N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-fluorobenzamide](/img/structure/B11698474.png)
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-FLUOROBENZAMIDE is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorobenzamide core with a tert-butylbenzamido substituent, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-FLUOROBENZAMIDE typically involves the condensation of 4-tert-butylbenzoyl chloride with 4-aminophenyl-2-fluorobenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-FLUOROBENZAMIDE can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the amide functional group to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Tert-butyl alcohol derivatives.
Reduction: Amines.
Substitution: Halogenated fluorobenzamides.
Scientific Research Applications
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-FLUOROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-FLUOROBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide and fluorobenzamide groups enable it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
- N-butylbenzamide
- N-(4-(4-TERT-BUTYLBENZAMIDO)PHENYL)-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE
Comparison: N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-FLUOROBENZAMIDE is unique due to the presence of both a tert-butylbenzamido and a fluorobenzamide group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific protein interactions, which may not be present in similar compounds. The fluorine atom, in particular, can enhance the compound’s metabolic stability and binding affinity to target proteins .
Properties
Molecular Formula |
C24H23FN2O2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C24H23FN2O2/c1-24(2,3)17-10-8-16(9-11-17)22(28)26-18-12-14-19(15-13-18)27-23(29)20-6-4-5-7-21(20)25/h4-15H,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
TZFQAUCOWZFVKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B11698402.png)
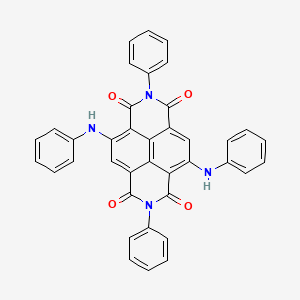
![2-nitro-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B11698429.png)
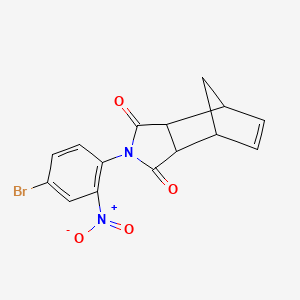
![(5Z)-3-(3-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11698455.png)

![(5E)-2-anilino-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11698466.png)
![(4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698480.png)
![3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid](/img/structure/B11698486.png)
